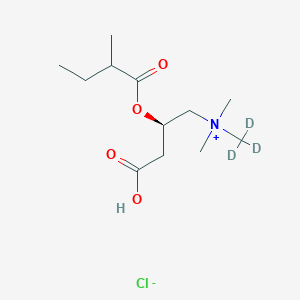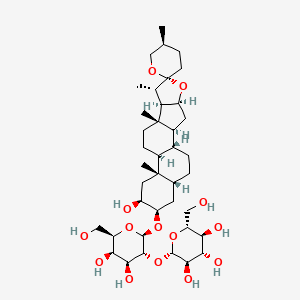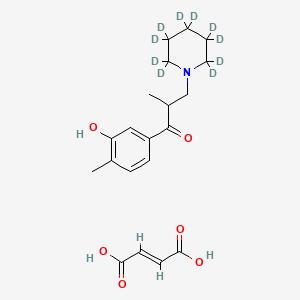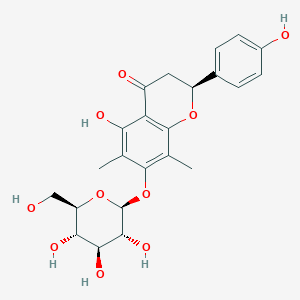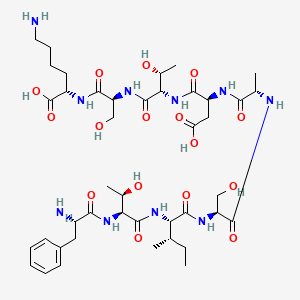
Ftisadtsk
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ftisadtsk is synthesized through the enzymatic digestion of Trastuzumab. The process involves the use of proteolytic enzymes such as trypsin to cleave the antibody into smaller peptide fragments, including this compound . The reaction conditions typically involve maintaining a pH of around 7 and a temperature of 37°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic digestion of Trastuzumab followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide . The purified peptide is then lyophilized and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
Ftisadtsk undergoes various chemical reactions, including:
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to their original state.
Substitution: This compound can participate in substitution reactions where specific amino acid residues are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under mild conditions to induce oxidation.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various reagents, depending on the specific substitution reaction, are used under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Restoration of methionine residues.
Substitution: Formation of modified peptides with altered functional groups.
科学研究应用
Ftisadtsk has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Trastuzumab and its metabolites.
Biology: Employed in studies investigating the stability and degradation pathways of monoclonal antibodies.
Medicine: Utilized in pharmacokinetic studies to monitor the in vivo behavior of Trastuzumab.
Industry: Applied in the quality control of biopharmaceutical products to ensure consistency and efficacy.
作用机制
Ftisadtsk exerts its effects by serving as a stable signature peptide for Trastuzumab. It is used in selected reaction monitoring (SRM) to accurately quantify the presence of Trastuzumab in biological samples . The molecular targets and pathways involved include the binding of this compound to specific receptors and its subsequent detection using mass spectrometry .
相似化合物的比较
Similar Compounds
DTYIHWVR: Another peptide derived from Trastuzumab, used in similar applications.
Trastuzumab: The parent monoclonal antibody from which Ftisadtsk is derived.
Uniqueness
This compound is unique due to its stability and specificity as a signature peptide for Trastuzumab. It provides accurate and reliable quantification in mass spectrometry analyses, making it a valuable tool in both research and industrial applications .
属性
分子式 |
C42H68N10O16 |
|---|---|
分子量 |
969.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1 |
InChI 键 |
RWCAPLOZSLPNEV-BNFYKCPDSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
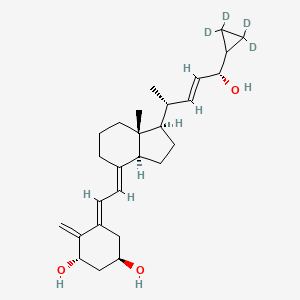
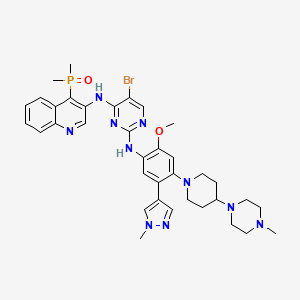
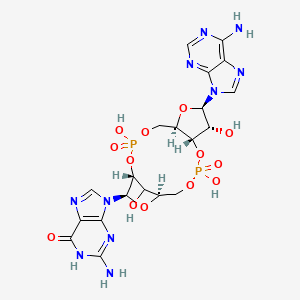

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
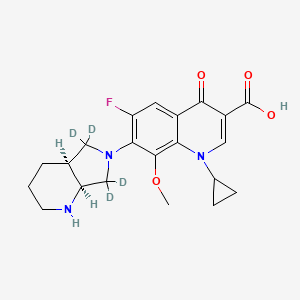
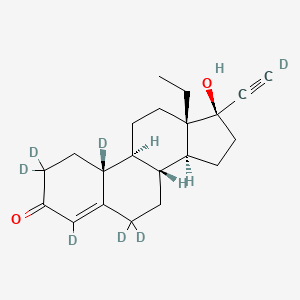
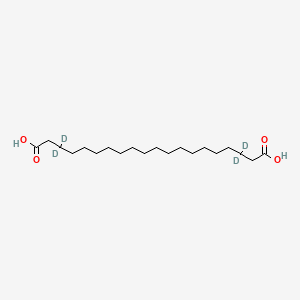
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
